molecular formula C8H8N4O B13948362 4(3H)-Pteridinone, 2,7-dimethyl-

4(3H)-Pteridinone, 2,7-dimethyl-

Cat. No.: B13948362
M. Wt: 176.18 g/mol
InChI Key: NDFXYOFCLRBFGU-UHFFFAOYSA-N
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Description

4(3H)-Pteridinone, 2,7-dimethyl- is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pteridinone, 2,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2,4,5-triaminopyrimidine with 2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pteridinone ring .

Industrial Production Methods

Industrial production of 4(3H)-Pteridinone, 2,7-dimethyl- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pteridinone, 2,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pteridinone derivatives.

    Reduction: Reduced pteridinone derivatives.

    Substitution: Substituted pteridinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4(3H)-Pteridinone, 2,7-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Pteridinone, 2,6-dimethyl-
  • 4(3H)-Pteridinone, 2,8-dimethyl-
  • 4(3H)-Pteridinone, 2,7-diethyl-

Uniqueness

4(3H)-Pteridinone, 2,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The 2,7-dimethyl substitution enhances its stability and reactivity compared to other pteridinone derivatives .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2,7-dimethyl-3H-pteridin-4-one

InChI

InChI=1S/C8H8N4O/c1-4-3-9-6-7(10-4)11-5(2)12-8(6)13/h3H,1-2H3,(H,10,11,12,13)

InChI Key

NDFXYOFCLRBFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=O)NC(=NC2=N1)C

Origin of Product

United States

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